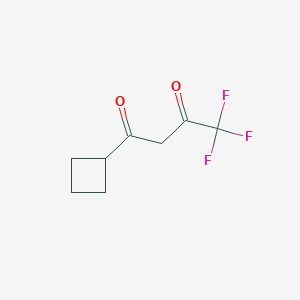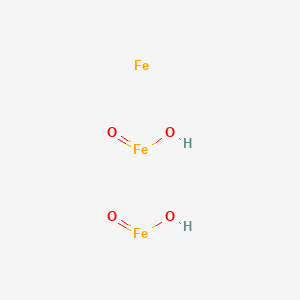![molecular formula C48H36Cl2F4Ir2N4 B12308150 DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium](/img/structure/B12308150.png)
DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium is a complex organometallic compound featuring iridium as the central metal. This compound is known for its unique chemical properties and applications, particularly in the field of catalysis and organic light-emitting diodes (OLEDs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium typically involves the reaction of iridium chloride with 5-fluoro-2-(5-methyl-2-pyridinyl)phenyl ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then heated to promote the formation of the desired complex .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand exchange reactions where the 5-fluoro-2-(5-methyl-2-pyridinyl)phenyl ligands can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield iridium(V) complexes, while substitution reactions may result in new iridium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium has several scientific research applications:
Wirkmechanismus
The mechanism by which DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium exerts its effects involves the interaction of the iridium center with various molecular targets. In catalysis, the iridium center facilitates the activation of substrates, leading to the formation of reactive intermediates that drive the reaction forward. In biological applications, the compound’s luminescent properties allow it to interact with cellular components, enabling imaging and therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorotetrakis[3,5-difluoro-2-(2-pyridinyl)phenyl]diiridium: Similar in structure but with different fluorine substitution patterns.
Di-μ-chlorotetrakis[3,5-difluoro-2-(5-fluoro-2-pyridinyl-κN)phenyl-κC]diiridium: Another similar compound with different ligand arrangements.
Uniqueness
DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise control over reactivity and luminescence .
Eigenschaften
Molekularformel |
C48H36Cl2F4Ir2N4 |
|---|---|
Molekulargewicht |
1200.2 g/mol |
IUPAC-Name |
chloroiridium(2+);2-(4-fluorobenzene-6-id-1-yl)-5-methylpyridine |
InChI |
InChI=1S/4C12H9FN.2ClH.2Ir/c4*1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10;;;;/h4*2-3,5-8H,1H3;2*1H;;/q4*-1;;;2*+3/p-2 |
InChI-Schlüssel |
ZFAURIUUHKIBFW-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.Cl[Ir+2].Cl[Ir+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-2-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12308069.png)
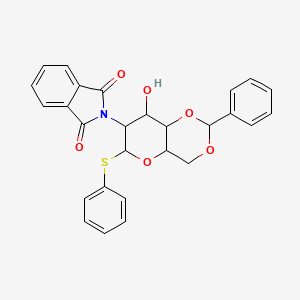
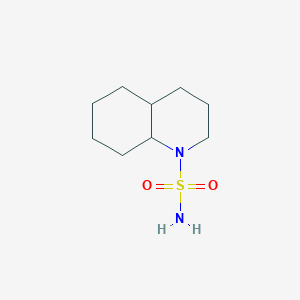
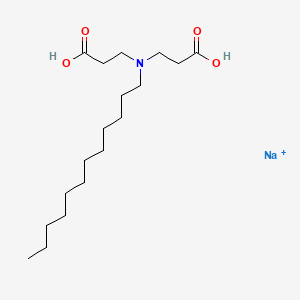
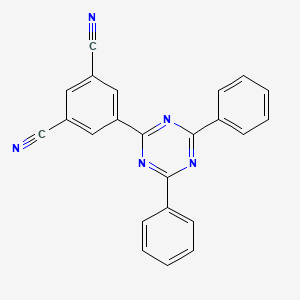
![7-Hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one](/img/structure/B12308088.png)
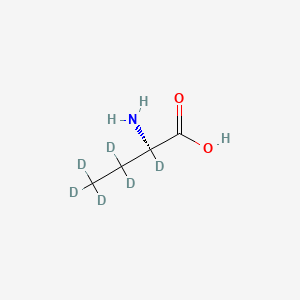
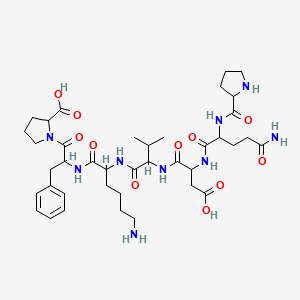
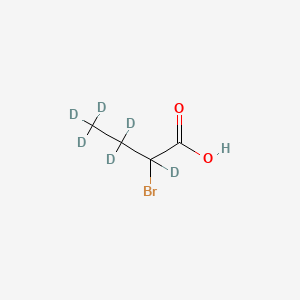

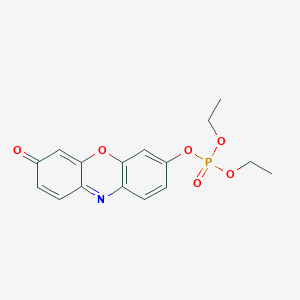
![2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride](/img/structure/B12308122.png)
